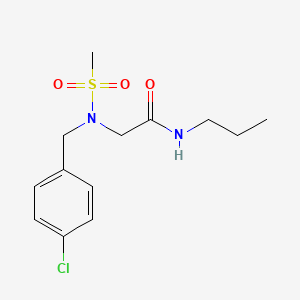
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that plays a crucial role in the regulation of the immune system and the metabolism of arginine. CB-1158 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide works by inhibiting the activity of arginase, an enzyme that breaks down arginine into ornithine and urea. By inhibiting arginase, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increases the availability of arginine, which is essential for the function of immune cells such as T cells and natural killer cells. This leads to enhanced immune function and anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been shown to have other biochemical and physiological effects. One study published in the journal Cancer Immunology Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide increased the production of nitric oxide, a molecule that plays a crucial role in immune function. Another study published in the journal Cancer Cell found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of tumor blood vessels, a process known as angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. However, one limitation is that it may not be effective in all types of cancer or in all patients. Additionally, the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide are still being investigated.
Direcciones Futuras
There are several potential future directions for research on 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide. One area of interest is the development of combination therapies that include 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide and other immune checkpoint inhibitors. Another area of interest is the investigation of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in combination with chemotherapy or radiation therapy. Additionally, further research is needed to determine the optimal dosage and treatment regimen for 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide in different types of cancer and in different patient populations.
Métodos De Síntesis
The synthesis of 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide involves several steps, starting with the reaction of 4-chlorobenzylamine with methylsulfonyl chloride to form N-(4-chlorobenzyl)methylsulfonamide. This compound is then reacted with propylamine to form the final product, 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide.
Aplicaciones Científicas De Investigación
2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One study published in the journal Cancer Research found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide inhibited the growth of several types of cancer cells in vitro and in vivo. Another study published in the journal Nature Communications found that 2-(N-(4-chlorobenzyl)methylsulfonamido)-N-propylacetamide enhanced the efficacy of immune checkpoint inhibitors in a mouse model of cancer.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-8-15-13(17)10-16(20(2,18)19)9-11-4-6-12(14)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFCEZKGBBKCKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N-propylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7714347.png)


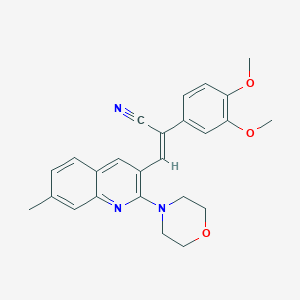
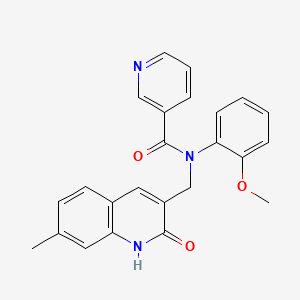
![N-(4-ethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714402.png)
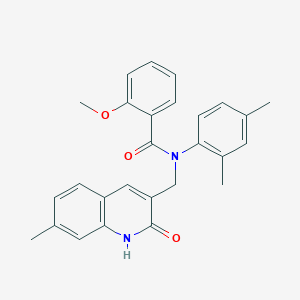

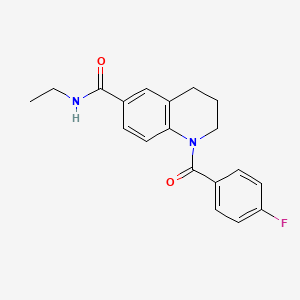
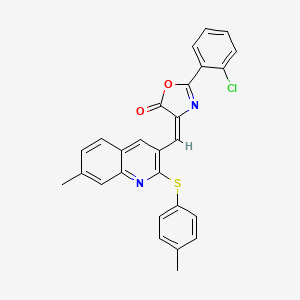
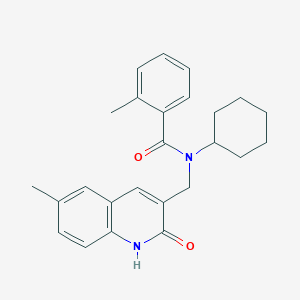
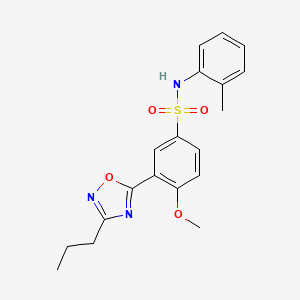
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7714444.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)